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Compound of Interest

Compound Name: 2-Amino-3-bromopyrazine

Cat. No.: B041547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3-bromopyrazine (CAS No. 21943-12-4), a key heterocyclic building block in
pharmaceutical and agrochemical research. Due to the limited availability of detailed, publicly
accessible experimental spectra, this document combines available data with predicted values
based on the compound's structure and spectroscopic principles.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2-Amino-3-
bromopyrazine.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~7.8-8.0 Doublet 1H Pyrazine H-5
~7.6-7.8 Doublet 1H Pyrazine H-6
~5.0-6.0 Broad Singlet 2H -NH:z
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Solvent: DMSO-des Note: Chemical shifts are predictions and may vary based on solvent and

experimental conditions. The amino protons are expected to be broad and may exchange with

D20.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assighment
~155 C-2 (C-NH2)
~120 C-3 (C-Br)
~145 C-5

~140 C-6

Solvent: DMSO-des Note: Chemical shifts are predictions based on the effects of substituents on

the pyrazine ring.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

N-H stretching (asymmetric

3450 - 3300 Medium - Strong and symmetric)

3200 - 3100 Medium Aromatic C-H stretching
1640 - 1600 Strong N-H bending (scissoring)
1580 - 1450 Medium - Strong C=C and C=N ring stretching
1350 - 1250 Strong Aromatic C-N stretching
1100 - 1000 Medium C-H in-plane bending

850 - 750 Strong C-H out-of-plane bending
700 - 550 Medium - Strong C-Br stretching
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Sample State: Solid (e.g., KBr pellet or ATR)

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Peaks

m/z Relative Abundance Assignment
173/175 High [M]* (Molecular ion)
94 Medium [M - Br]*

67 Medium [M - Br - HCNJ*

lonization Mode: Electron lonization (EI) Note: The presence of bromine will result in a
characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-Amino-3-
bromopyrazine.

NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-Amino-3-bromopyrazine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or sonicate if necessary.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength.

o Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
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o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

o Spectral Width: 0-16 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, as 13C has low natural abundance.

[e]

Spectral Width: 0-200 ppm.

o Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[e]

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO
at 2.50 ppm for *H and 39.52 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, representative amount of solid 2-Amino-3-bromopyrazine directly onto the
ATR crystal.
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o Ensure good contact between the sample and the crystal by applying pressure with the
anvil.

e |nstrument Parameters:

[¢]

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

[e]

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

o Data Acquisition and Processing:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of 2-Amino-3-bromopyrazine in a volatile organic solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

e Instrument Parameters (Electron lonization - El):

[¢]

lonization Source: Electron lonization (El).

[e]

Electron Energy: 70 eV.

(¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Mass Range: m/z 50-500.
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o Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

o Data Analysis:

o lIdentify the molecular ion peak ([M]*). Look for the characteristic isotopic pattern of
bromine (two peaks of nearly equal intensity separated by 2 m/z units).

o Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-Amino-3-bromopyrazine.
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Spectroscopic Analysis Workflow for 2-Amino-3-bromopyrazine
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-bromopyrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b041547#spectroscopic-data-of-2-amino-3-
bromopyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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